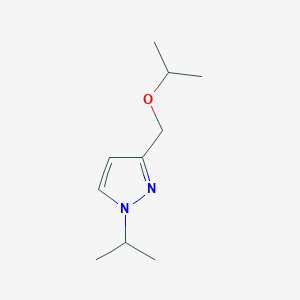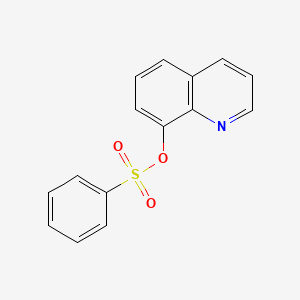![molecular formula C13H18ClNO2 B3000658 6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride CAS No. 1707575-98-1](/img/structure/B3000658.png)
6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spiro-piperidine Compounds and σ-Receptor Affinity
Research by Maier and Wünsch (2002) delves into the synthesis of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], which includes compounds like 6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride. These compounds are evaluated for their affinity for σ1- and σ2-receptors, crucial in studying various neurological processes and disorders. The study highlights the impact of different substituents on the nitrogen atom and the methoxy group in enhancing σ1-receptor affinity, thus providing insights into receptor interactions and potential therapeutic applications (Maier & Wünsch, 2002).
Pharmacological Characterization
Wiese et al. (2009) focus on the pharmacological characterization of 1'-benzyl-3-methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]. Their research emphasizes its potent sigma1 receptor ligand property with high selectivity, which is pivotal in understanding its interaction with various receptors, ion channels, and neurotransmitter transporters. This study contributes significantly to the potential therapeutic applications of such compounds in treating neuropathic pain and other neurological disorders (Wiese et al., 2009).
PET Radiotracer Synthesis and Structure-Affinity Relationships
Maestrup et al. (2009) explore the synthesis of spirocyclic sigma1 receptor ligands as potential PET radiotracers. This study investigates structure-affinity relationships and in vitro metabolic stability, which are essential for the development of radiotracers in neuroimaging. The findings contribute to the understanding of the metabolic pathways of such compounds, paving the way for their use in diagnostic imaging and research on neurological disorders (Maestrup et al., 2009).
Mechanism of Action
Target of Action
The primary target of 6-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride, also known as 5-methoxyspiro[1H-2-benzofuran-3,4’-piperidine];hydrochloride, is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor .
Mode of Action
This compound acts as a potent σ1 receptor ligand with extraordinarily high σ1/σ2 selectivity . The compound’s interaction with its targets leads to changes in cellular signaling pathways, particularly those involving calcium signaling .
Biochemical Pathways
The σ1 receptor is involved in a variety of biochemical pathways. As a chaperone protein, it modulates the function of various ion channels, G-protein coupled receptors (GPCRs), and kinases . The activation of the σ1 receptor by this compound can therefore influence multiple downstream effects, including analgesic activity .
Pharmacokinetics
The compound is rapidly metabolized by rat liver microsomes . Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . Pooled human liver microsomes formed the same metabolites . Studies with seven recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the metabolites identified .
Result of Action
The compound displays analgesic activity against neuropathic pain in the capsaicin pain model . This indicates that it acts as a σ1 receptor antagonist . The compound’s action at the σ1 receptor can lead to a variety of molecular and cellular effects, depending on the specific cellular context.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the metabolic stability of the compound could potentially be improved by stabilizing the N-benzyl substructure . Additionally, the compound’s interaction with various cytochrome P450 isoenzymes suggests that its action could be influenced by factors that affect the activity of these enzymes .
Properties
IUPAC Name |
5-methoxyspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-15-11-3-2-10-9-16-13(12(10)8-11)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWELLMQRYPKNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(COC23CCNCC3)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3000582.png)

![2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B3000584.png)


![Ethyl 4,5-dimethyl-2-{[(phenylacetyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B3000589.png)
![methyl 2-{1-[2-(1H-indol-3-yl)ethyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B3000590.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3000591.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3000592.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3000596.png)

